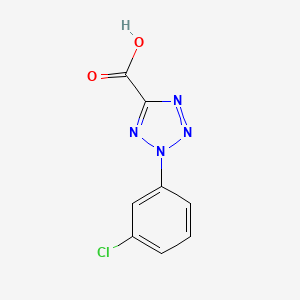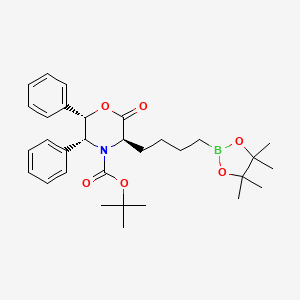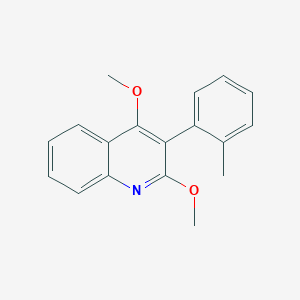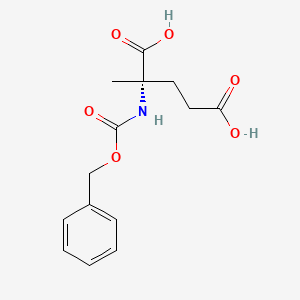![molecular formula C15H18N2O3 B8602909 3-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-benzimidazol-2-one](/img/structure/B8602909.png)
3-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-benzimidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,4-Dioxaspiro[45]decan-8-yl)-1H-benzo[d]imidazol-2(3H)-one is a complex organic compound that features a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-benzimidazol-2-one typically involves the reaction of benzimidazole derivatives with spirocyclic ketones. One common method involves the use of cyclohexanone and benzimidazole in the presence of a suitable catalyst under controlled conditions. The reaction is often carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 25-50°C .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(1,4-Dioxaspiro[4.5]decan-8-yl)-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
1-(1,4-Dioxaspiro[4.5]decan-8-yl)-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Potential use as a precursor for the synthesis of advanced materials or polymers.
Mechanism of Action
The mechanism of action of 3-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-benzimidazol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The spirocyclic structure allows for unique interactions with biological molecules, potentially leading to specific biological effects.
Comparison with Similar Compounds
1,4-Dioxaspiro[4.4]nonane: Similar spirocyclic structure but with a different ring size.
1,4-Dioxaspiro[4.5]decane: Similar spirocyclic structure without the benzimidazole moiety.
Benzimidazole Derivatives: Compounds with similar benzimidazole structures but different substituents.
Uniqueness: 1-(1,4-Dioxaspiro[4.5]decan-8-yl)-1H-benzo[d]imidazol-2(3H)-one is unique due to its combination of a spirocyclic structure and a benzimidazole moiety. This combination allows for unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C15H18N2O3 |
|---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
3-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-benzimidazol-2-one |
InChI |
InChI=1S/C15H18N2O3/c18-14-16-12-3-1-2-4-13(12)17(14)11-5-7-15(8-6-11)19-9-10-20-15/h1-4,11H,5-10H2,(H,16,18) |
InChI Key |
FTOHEJQTHITDQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1N3C4=CC=CC=C4NC3=O)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{1-[4-(Benzyloxy)phenyl]ethenyl}(tributyl)stannane](/img/structure/B8602842.png)
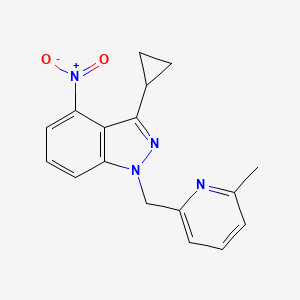

![3-Chloro-4-[(4-chloronaphthalen-1-yl)oxy]-2,5-dimethylaniline](/img/structure/B8602864.png)

![2-amino-N-[(4E)-2-amino-4-(6-oxocyclohexa-2,4-dien-1-ylidene)-1H-quinazolin-6-yl]acetamide](/img/structure/B8602891.png)
![2,3-dihydro-9-methyl-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B8602898.png)
